molecular formula C15H11BrClN3O2 B10897984 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No.: B10897984
M. Wt: 380.62 g/mol
InChI Key: RCSZQOZNYWFQPN-GIJQJNRQSA-N
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Description

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is a synthetic organic compound with the molecular formula C15H11BrClN3O2 and a molecular weight of 380.631 g/mol . This compound is known for its unique chemical structure, which includes a bromobenzylidene group, a hydrazino group, and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of bromine or chlorine atoms with other functional groups.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H11BrClN3O2

Molecular Weight

380.62 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide

InChI

InChI=1S/C15H11BrClN3O2/c16-11-5-3-4-10(8-11)9-18-20-15(22)14(21)19-13-7-2-1-6-12(13)17/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

RCSZQOZNYWFQPN-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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